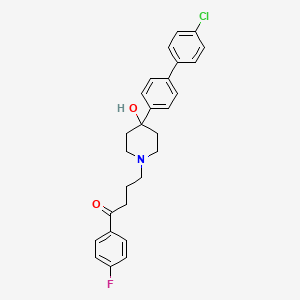

4-Dechloro-4-(4-chlorophenyl) Haloperidol

Description

Properties

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClFNO2/c28-24-11-5-21(6-12-24)20-3-9-23(10-4-20)27(32)15-18-30(19-16-27)17-1-2-26(31)22-7-13-25(29)14-8-22/h3-14,32H,1-2,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPKCZBGVRJBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160911 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-69-5 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3MT3XQNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations for 4 Dechloro 4 4 Chlorophenyl Haloperidol and Its Derivatives

Retrosynthetic Analysis of 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a viable synthetic route. The target molecule, 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-(4'-chloro-[1,1'-biphenyl]-4-yl)piperidin-4-ol (1) , can be disconnected through several key bond cleavages.

C-N Bond Disconnection: The most logical primary disconnection is at the piperidine (B6355638) nitrogen-carbon bond formed during the final N-alkylation step. This breaks the molecule into two key synthons: the electrophilic butyrophenone (B1668137) side chain, 4-chloro-1-(4-fluorophenyl)butan-1-one (2) , and the nucleophilic piperidine core, 4-(4'-chloro-[1,1'-biphenyl]-4-yl)piperidin-4-ol (3) .

Piperidine C-C Bond Disconnection: The piperidine intermediate (3) can be further simplified by disconnecting the bond between the C4 of the piperidine ring and the biphenyl (B1667301) group. This suggests a Grignard-type reaction. This step leads to a protected piperidin-4-one derivative (4) , such as N-benzyl-4-piperidone, and an organometallic reagent derived from 4-bromo-4'-chlorobiphenyl (5) .

Biphenyl C-C Bond Disconnection: The biphenyl intermediate (5) is readily disconnected at the bond joining the two phenyl rings. This points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netnih.govrsc.org The precursors for this step would be 4-bromophenylboronic acid (6) and 1-bromo-4-chlorobenzene (7) , both of which are commercially available.

Butyrophenone Side Chain Disconnection: The side chain precursor (2) can be traced back to a Friedel-Crafts acylation reaction between fluorobenzene (8) and 4-chlorobutyryl chloride (9) .

This multi-step retrosynthetic pathway breaks down the complex target molecule into simple, commercially available starting materials, providing a clear and logical roadmap for its forward synthesis.

Development and Optimization of Synthetic Pathways for 4-Dechloro-4-(4-chlorophenyl) Haloperidol

Based on the retrosynthetic analysis, a multi-step synthetic pathway can be developed. Optimization at each stage is crucial for maximizing yield and purity.

Step 1: Synthesis of 4-bromo-4'-chlorobiphenyl (5) The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids. nih.govrsc.org In this step, 4-bromophenylboronic acid (6) is coupled with 1-bromo-4-chlorobenzene (7). Optimization of this reaction involves screening palladium catalysts, ligands, bases, and solvent systems to achieve high yields and minimize side products. nih.gov

Step 2: Synthesis of 4-(4'-chloro-[1,1'-biphenyl]-4-yl)piperidin-4-ol (3) This key intermediate is synthesized via a Grignard reaction. First, the Grignard reagent is prepared from 4-bromo-4'-chlorobiphenyl (5) and magnesium metal in an anhydrous ether solvent like THF. libretexts.org This organometallic species is then added to an N-protected piperidin-4-one, such as N-benzyl-4-piperidone. The N-benzyl protecting group is subsequently removed via catalytic hydrogenation to yield the secondary amine (3).

Step 3: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one (2) This electrophilic side chain is prepared via a Friedel-Crafts acylation of fluorobenzene (8) with 4-chlorobutyryl chloride (9) using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 4: N-Alkylation to form the Final Product (1) The final step involves the N-alkylation of the piperidine intermediate (3) with the butyrophenone side chain (2). mdpi.comresearchgate.net This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide in a polar aprotic solvent like DMF or acetonitrile (B52724). Optimization focuses on controlling the temperature and stoichiometry to prevent side reactions.

| Step | Reaction Type | Key Reagents | Typical Conditions | Purpose |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 4-bromophenylboronic acid, 1-bromo-4-chlorobenzene, Pd(PPh₃)₄ | Toluene/Water, Na₂CO₃, 80-100 °C | Formation of the biphenyl core |

| 2 | Grignard Reaction & Deprotection | 4-bromo-4'-chlorobiphenyl, Mg, N-benzyl-4-piperidone; H₂, Pd/C | Anhydrous THF; then MeOH/AcOH | Construction of the substituted piperidine alcohol |

| 3 | Friedel-Crafts Acylation | Fluorobenzene, 4-chlorobutyryl chloride, AlCl₃ | DCM, 0 °C to RT | Synthesis of the butyrophenone side chain |

| 4 | N-Alkylation | Piperidine intermediate (3), Side chain (2), K₂CO₃ | DMF, KI (cat.), 70-90 °C | Coupling of the two main fragments |

Derivatization of this compound for Enhanced Research Utility (e.g., Decanoate Esters for Sustained Release in Preclinical Models)

Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent drug. actamedicamarisiensis.romdpi.com For compounds intended for long-acting injectable formulations, esterification of a hydroxyl group with a long-chain fatty acid, such as decanoic acid, is a common and effective approach. nih.gov This derivatization significantly increases the lipophilicity of the compound, causing it to be released slowly from an oily vehicle after intramuscular injection. mdpi.com

The tertiary alcohol on the piperidine ring of the title compound (1) is an ideal site for such derivatization. The decanoate ester can be synthesized by reacting the parent alcohol with decanoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, or by using decanoic anhydride. chemguide.co.ukgoogle.comyoutube.com This transformation converts the polar hydroxyl group into a much more nonpolar ester, which is designed to be slowly hydrolyzed back to the active parent compound in vivo. This strategy is analogous to the development of Haloperidol decanoate from Haloperidol.

| Compound | Structure | Molecular Formula | Calculated LogP (cLogP) | Rationale for Derivatization |

|---|---|---|---|---|

| Parent Compound (1) | Alcohol | C₃₃H₃₁ClFNO₂ | ~6.5 - 7.5 | Active pharmacological agent |

| Decanoate Ester Derivative | Ester | C₄₃H₄₉ClFNO₃ | >10 | Increased lipophilicity for sustained release from oily depot injection |

Stereochemical Considerations in the Synthesis of this compound Analogs

The core structure of 4-Dechloro-4-(4'-chloro-[1,1'-biphenyl]-4-yl) Haloperidol (1) is achiral. The C4 carbon of the piperidine is a quaternary center, but it is not a stereocenter because two of the substituents attached to it are part of the same ring system (i.e., two identical ethylamino fragments).

However, stereochemistry becomes a critical consideration when designing analogs of this compound. google.comgoogle.com Introducing chiral centers can lead to enantiomers or diastereomers with significantly different pharmacological activities, potencies, and metabolic profiles. Stereocenters could be introduced in several ways:

Modification of the Piperidine Ring: Introducing substituents at positions 2, 3, 5, or 6 of the piperidine ring would create chiral centers. nih.govcore.ac.uk

Reduction of the Ketone: Reduction of the butyrophenone carbonyl group to a secondary alcohol would create a new stereocenter on the side chain.

The synthesis of such chiral analogs would require stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. nih.govnih.gov Alternatively, a racemic mixture could be synthesized and then resolved into individual enantiomers using techniques like chiral chromatography. The stereochemical configuration of any new analogs would need to be unambiguously determined and their biological activities evaluated separately.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Applying these principles to the synthesis of the title compound can enhance sustainability and efficiency. ispe.orgpfizer.commdpi.com

Solvent Selection: Traditional solvents used in reactions like Grignard and Friedel-Crafts (e.g., diethyl ether, dichloromethane) can be hazardous. Green chemistry encourages their replacement with safer alternatives like 2-methyltetrahydrofuran (2-MeTHF) for organometallic reactions or exploring solvent-free conditions where possible. mdpi.com

Catalysis: The use of palladium catalysis in the Suzuki coupling is inherently greener than stoichiometric coupling reagents. Efforts can be made to use highly efficient catalysts at low loadings and to implement methods for catalyst recovery and recycling. Biocatalysis, using enzymes, represents a further green step, often allowing reactions to proceed in water under mild conditions with high selectivity. mdpi.comchemistryviews.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for steps like the N-alkylation or Suzuki coupling compared to conventional heating methods. Continuous flow synthesis offers improved heat transfer, safety, and process control. ispe.org

| Synthetic Step | Conventional Approach | Green Chemistry Alternative | Principle(s) Addressed |

|---|---|---|---|

| Suzuki Coupling | Homogeneous Pd catalyst in organic solvents (e.g., Toluene) | Heterogeneous catalyst (e.g., Pd on carbon) in aqueous media; Catalyst recycling | Safer Solvents, Catalysis, Waste Prevention |

| N-Alkylation | Heating in high-boiling aprotic solvent (e.g., DMF) for several hours | Microwave-assisted synthesis to reduce reaction time and energy use | Design for Energy Efficiency |

| Overall Process | Multi-step with intermediate isolation and purification | Telescoped or one-pot reaction sequences | Atom Economy, Waste Prevention |

| Solvent Use | Use of chlorinated (DCM) and ether solvents | Replacement with greener solvents (e.g., 2-MeTHF, ethyl acetate, ethanol) | Safer Solvents & Auxiliaries |

Preclinical Pharmacological Profiling and Mechanistic Investigations of 4 Dechloro 4 4 Chlorophenyl Haloperidol

In Vitro Receptor Binding Affinity and Selectivity Profiling of 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202)

The initial characterization of a novel compound's therapeutic potential often begins with an assessment of its binding affinity for a wide array of biological targets. For 4-Dechloro-4-(4-chlorophenyl) haloperidol, this profiling has elucidated a strong and selective interaction with specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, while also revealing its engagement with other receptor systems to a lesser extent.

Dopamine Receptor Subtype Binding (e.g., D1, D2, D3, D4, D5)

Table 1: Dopamine Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| D1 | Data not available in search results |

| D2 | 1.2 |

| D3 | 0.78 |

| D4 | Data not available in search results |

| D5 | Data not available in search results |

Note: Lower Ki values indicate higher binding affinity.

Serotonin Receptor Subtype Binding (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

In addition to its dopaminergic activity, this compound also interacts with various serotonin receptors. Notably, it displays a high affinity for the 5-HT2A receptor, another key target in the treatment of psychosis. Its binding to 5-HT1A and 5-HT2C receptors has also been characterized, suggesting a complex serotonergic modulation that could influence its therapeutic and side-effect profile.

Table 2: Serotonin Receptor Subtype Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 180 |

| 5-HT2A | 2.1 |

| 5-HT2C | Data not available in search results |

Note: Lower Ki values indicate higher binding affinity.

Adrenergic, Histamine (B1213489), and Muscarinic Receptor Binding

To further delineate its selectivity, the binding of this compound to adrenergic, histamine, and muscarinic receptors has been investigated. The compound shows a notable affinity for the alpha-1 adrenergic receptor. Its interaction with histamine H1 and muscarinic M1 receptors is also of interest, as binding to these receptors can be associated with common side effects of antipsychotic medications.

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| Alpha-1 Adrenergic | 4.5 |

| Histamine H1 | 15 |

| Muscarinic M1 | >1000 |

Note: Lower Ki values indicate higher binding affinity.

Functional Assays of this compound in Cellular Models

Beyond receptor binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptors. These studies provide insight into the cellular and downstream signaling effects of the compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathways Modulation

As the dopamine, serotonin, adrenergic, histamine, and muscarinic receptors are all G-protein coupled receptors (GPCRs), the functional activity of this compound has been assessed through its modulation of GPCR signaling pathways. Research indicates that it acts as a potent antagonist at the dopamine D2 and serotonin 5-HT2A receptors. This antagonism is believed to be a primary mechanism of its antipsychotic potential. Its activity at other receptors, such as the alpha-1 adrenergic and histamine H1 receptors, is also characterized by antagonism.

Second Messenger System Regulation (e.g., cAMP, IP3)

The functional consequences of GPCR modulation by this compound are further elucidated by examining its impact on second messenger systems. As an antagonist of D2 receptors, which are typically coupled to Gi/o proteins, the compound can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in relevant cellular models. Conversely, its antagonism of 5-HT2A receptors, which are coupled to Gq/11 proteins, can inhibit the production of inositol (B14025) trisphosphate (IP3). These effects on second messenger systems are direct readouts of its functional antagonism at these key receptors.

Table 4: Functional Activity of this compound

| Receptor | Functional Activity | Second Messenger Effect |

| D2 | Antagonist | Increase in cAMP |

| 5-HT2A | Antagonist | Decrease in IP3 |

| Alpha-1 Adrenergic | Antagonist | Data not available in search results |

| Histamine H1 | Antagonist | Data not available in search results |

Beta-Arrestin Recruitment Studies

Beta-arrestin recruitment assays are crucial for understanding the signaling cascade of G protein-coupled receptors (GPCRs) beyond the canonical G-protein pathway. For a compound like this compound, which is an analogue of a dopamine D2 receptor antagonist, these studies would reveal whether it demonstrates functional selectivity or "biased agonism." This occurs when a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment).

In a typical study, human embryonic kidney (HEK-293T) cells expressing the dopamine D2 receptor would be used. The assay, often employing techniques like Bioluminescence Resonance Energy Transfer (BRET), measures the proximity of β-arrestin-2 to the D2 receptor upon ligand binding. Studies on the parent compound, Haloperidol, have shown that it acts as a potent antagonist of dopamine-induced β-arrestin-2 recruitment. frontiersin.org Research indicates Haloperidol is approximately three- to five-fold more potent at inhibiting the β-arrestin pathway compared to its antagonism of G-protein activation, suggesting a degree of functional selectivity. frontiersin.org

For this compound, such an assay would determine its potency (IC50) in blocking dopamine-induced β-arrestin recruitment and compare it to its potency at the G-protein pathway to calculate a bias factor.

Table 1: Illustrative Antagonism of Dopamine-Induced β-Arrestin-2 Translocation by Haloperidol

| Compound | Assay Type | Incubation Time | Apparent Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Haloperidol | BRET β-Arrestin-2 Recruitment | 5 min | 1.8 ± 0.4 | frontiersin.org |

| Haloperidol | BRET β-Arrestin-2 Recruitment | 20 min | 2.0 ± 0.5 | frontiersin.org |

This table presents data for Haloperidol to illustrate the type of results obtained from β-arrestin recruitment studies. Data for this compound is not available.

Neurochemical Effects of this compound in Preclinical Models

To characterize the neurochemical profile of a novel compound, its effects on the uptake and release of key neurotransmitters are assessed, typically using synaptosome preparations from rodent brain regions like the striatum and cortex. These experiments measure the compound's ability to inhibit the reuptake of neurotransmitters such as dopamine (DA) and serotonin (5-HT) or to induce their release.

Studies on Haloperidol metabolites, which are structurally related to the compound of interest, have shown they can inhibit the presynaptic uptake of both dopamine and serotonin, often with a greater affinity for the serotonin transporter. nih.gov For instance, the Haloperidol metabolite HPP+ was found to be a potent, noncompetitive inhibitor of both dopamine and serotonin uptake. nih.gov These metabolites generally show a weaker ability to release preloaded neurotransmitters compared to classic releasing agents. nih.gov An investigation of this compound would similarly quantify its IC50 values for the inhibition of various monoamine transporters.

A compound's potential to interact with metabolic enzymes is a critical part of its preclinical profile. Of particular importance are the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Research on Haloperidol has established that it and its principal metabolites are inhibitors of CYP2D6, a key enzyme in drug metabolism. nih.govnih.gov The reduced metabolite of haloperidol, for example, is a more potent competitive inhibitor of CYP2D6 than haloperidol itself. nih.gov A preclinical investigation of this compound would involve in vitro assays using human liver microsomes to determine its inhibitory constant (Ki) against a panel of major CYP isoforms (e.g., CYP2D6, CYP3A4, CYP1A2). Other relevant enzymes, such as acetylcholinesterase, have also been studied in relation to haloperidol. mdpi.com

Table 2: Illustrative Inhibition of CYP2D6 by Haloperidol and its Metabolites

| Compound | Inhibition Type | Inhibitory Constant (Ki, µM) | Reference |

|---|---|---|---|

| Haloperidol | Competitive | 0.89 | nih.gov |

| Reduced Haloperidol (racemic) | Competitive | 0.24 | nih.gov |

| HPP+ (Pyridinium metabolite) | Noncompetitive | 0.79 | nih.gov |

This table presents data for Haloperidol and its metabolites to illustrate the type of results obtained from enzyme inhibition studies. Data for this compound is not available.

Electrophysiological Characterization of this compound in Brain Slices or Cultured Neurons

Electrophysiological studies are essential for determining a compound's direct effects on neuronal activity. These experiments can be conducted on cultured neurons or within intact circuits in acute brain slices. Techniques like patch-clamp recording can measure changes in membrane potential, firing rate, and synaptic currents.

Another method involves measuring the expression of immediate-early genes like c-fos, which serves as a marker for neuronal activation. Studies with Haloperidol show that it increases c-fos expression in specific neuronal populations within brain regions like the nucleus accumbens and lateral septum, primarily via its D2 receptor antagonist properties. nih.gov Phenotypic characterization reveals that Haloperidol-sensitive neurons in the striatum are predominantly enkephalin-containing medium spiny neurons. nih.gov A similar investigation of this compound would map its unique pattern of neuronal activation, providing clues to its mechanism of action at the circuit level.

Behavioral Phenotyping in Animal Models for Mechanistic Understanding of Neuropsychiatric Processes (without therapeutic claims)

Animal models are used to understand how a compound's neurochemical and electrophysiological effects translate into behavioral outcomes. These models are designed to probe specific domains relevant to neuropsychiatric function rather than to model a complete human disorder.

For a compound with potential antipsychotic properties, several models are standard. nih.govresearchgate.net

Locomotor Activity: Psychostimulants like amphetamine (dopamine-releasing agent) or phencyclidine (PCP, an NMDA receptor antagonist) induce hyperlocomotion in rodents. nih.govwikipedia.org A compound's ability to attenuate this hyperactivity can suggest D2 receptor antagonism or modulation of related pathways.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is disrupted in some neuropsychiatric conditions. The ability of a compound to reverse a deficit in PPI induced by agents like PCP or apomorphine (B128758) is a common screening method.

Conditioned Avoidance Response: This test assesses a compound's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a classic screen for antipsychotic-like activity. researchgate.net

The behavioral signature of this compound across these and other tests (e.g., tests of cognition or social interaction) would help to build a comprehensive picture of its functional effects in vivo.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| This compound | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one (deduced) |

| HPP+ | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium |

| Reduced Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanol |

| CYP2D6 | Cytochrome P450 2D6 |

Metabolism and Pharmacokinetics of 4 Dechloro 4 4 Chlorophenyl Haloperidol in Preclinical Systems

In Vitro Metabolic Stability of 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202) in Liver Microsomes and Hepatocytes

No published data is currently available on the in vitro metabolic stability of 4-Dechloro-4-(4-chlorophenyl) Haloperidol.

In a typical preclinical assessment, the metabolic stability of a new compound is evaluated using in vitro systems such as liver microsomes and hepatocytes from various species (e.g., rat, mouse, dog, human). These experiments are crucial for predicting the compound's in vivo clearance and half-life. The compound would be incubated with these biological matrices, and its disappearance over time would be measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Interactive Data Table: Example of In Vitro Metabolic Stability Data

The following table is a hypothetical representation of data that would be generated from such studies. No actual data for this compound exists.

| Biological Matrix | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Liver Microsomes | Dog | Data Not Available | Data Not Available |

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

Identification and Characterization of Metabolites of this compound

No published data is currently available on the metabolites of this compound.

Following incubation with liver microsomes or hepatocytes, the samples would be analyzed to identify and structurally characterize the metabolites formed. This process typically involves high-resolution mass spectrometry to determine the elemental composition of the metabolites and tandem mass spectrometry (MS/MS) to elucidate their structures. Common metabolic pathways that would be investigated include oxidation, hydroxylation, dealkylation, and conjugation (e.g., glucuronidation, sulfation). For comparison, known metabolites of haloperidol include p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine. drugbank.comnih.govnih.gov

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in the Biotransformation of this compound

No published data is currently available on the specific enzymes involved in the metabolism of this compound.

To identify the specific enzymes responsible for the metabolism of the compound, studies would be conducted using a panel of recombinant human cytochrome P450 (CYP) enzymes. By incubating the compound with individual CYP isoforms, the contribution of each enzyme to its metabolism can be determined. Chemical inhibitors of specific CYP enzymes would also be used in liver microsome incubations to confirm these findings. For haloperidol, CYP3A4 is a major enzyme in its metabolism. nih.govdrugbank.comnih.gov

Interactive Data Table: Example of Reaction Phenotyping Data

The following table is a hypothetical representation of data that would be generated from reaction phenotyping studies. No actual data for this compound exists.

| CYP Isoform | Relative Metabolite Formation (%) |

| CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

| CYP3A5 | Data Not Available |

Preclinical Pharmacokinetic Studies of this compound in Animal Models (e.g., absorption, distribution, excretion)

No published data is currently available on the preclinical pharmacokinetics of this compound in animal models.

Pharmacokinetic studies in animal models (e.g., rats, mice) are essential to understand how a compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME). Following administration of the compound (e.g., intravenously and orally), blood and tissue samples would be collected at various time points and analyzed to determine key pharmacokinetic parameters. In psychotic patients, the oral bioavailability of haloperidol is approximately 60%. nih.gov

Interactive Data Table: Example of Preclinical Pharmacokinetic Parameters

The following table is a hypothetical representation of data that would be generated from animal pharmacokinetic studies. No actual data for this compound exists.

| Parameter | Route of Administration | Rat | Mouse |

| Bioavailability (%) | Oral | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Oral | Data Not Available | Data Not Available |

| Tmax (h) | Oral | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Oral / IV | Data Not Available | Data Not Available |

| Clearance (mL/min/kg) | IV | Data Not Available | Data Not Available |

| Volume of Distribution (L/kg) | IV | Data Not Available | Data Not Available |

| Half-Life (h) | IV | Data Not Available | Data Not Available |

In Vitro and In Vivo Drug-Drug Interaction Potential of this compound in Research Settings

No published data is currently available on the drug-drug interaction potential of this compound.

The potential for a new compound to cause drug-drug interactions (DDIs) is a critical part of its preclinical evaluation. In vitro studies would assess the compound's ability to inhibit or induce major CYP enzymes. In vivo studies in animal models would then be conducted to confirm any significant in vitro findings. Haloperidol itself is known to have numerous drug interactions, often involving drugs that are also metabolized by or affect the activity of CYP3A4 and CYP2D6. drugbank.comrxlist.comdrugs.comdrugs.com

Analytical Methodologies for the Quantification and Detection of 4 Dechloro 4 4 Chlorophenyl Haloperidol in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of Haloperidol and its related compounds due to its high sensitivity and selectivity. While specific validated methods for 4-Dechloro-4-(4-chlorophenyl) Haloperidol are not extensively detailed in publicly available literature, the principles and parameters used for Haloperidol analysis can be readily adapted.

Methodological Approach:

A typical LC-MS/MS method involves the separation of the target analyte from a sample matrix using a high-performance liquid chromatography (HPLC) system, followed by detection using a mass spectrometer. The development of a robust method would entail the optimization of several key parameters:

Chromatographic Separation: A reversed-phase C18 column is commonly employed for the separation of Haloperidol and its impurities. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or formic acid, to ensure efficient separation and ionization. ijpsonline.com A gradient elution program, where the proportion of the organic solvent is varied over time, can be utilized to achieve optimal resolution between the parent drug and its related substances.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is a frequently used technique for the analysis of butyrophenone (B1668137) derivatives like Haloperidol and its analogues. nih.gov For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. This process provides a high degree of selectivity and sensitivity.

Validation Parameters:

A comprehensive validation of the LC-MS/MS method would be conducted in accordance with international guidelines (e.g., ICH Q2(R1)). This would include assessing the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Specificity | No interference at the retention time of the analyte |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) offers another powerful tool for the analysis of Haloperidol and its related compounds, particularly for volatile and thermally stable substances. While direct GC-MS analysis of this compound may be challenging due to its polarity and molecular weight, derivatization can be employed to enhance its volatility and chromatographic performance.

Derivatization and Analysis:

A common approach for the GC-MS analysis of similar compounds involves derivatization to replace active hydrogens with less polar groups. For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl group present in the molecule.

The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that can be used for structural confirmation and identification by comparing it to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of pharmaceutical compounds, including impurities like this compound.

Structural Elucidation:

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts, coupling constants, and signal intensities in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each signal to a specific atom in the proposed structure. nih.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further connectivity information, confirming the bonding arrangement within the molecule. These techniques are crucial for definitively identifying the structure of unknown impurities. nih.gov

Purity Assessment:

Quantitative NMR (qNMR) can be used to determine the purity of a sample of this compound without the need for a specific reference standard of the impurity itself. This is achieved by comparing the integral of a specific resonance of the analyte to the integral of a certified reference standard with a known concentration.

Spectroscopic Techniques (UV-Vis, FTIR) for Characterization and Quantification

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable techniques for the preliminary characterization and, in some cases, quantification of this compound.

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Haloperidol exhibits a characteristic absorption maximum in the UV region, and it is expected that this compound would have a similar UV spectrum due to the presence of the same chromophoric groups. ijarsct.co.in While not as selective as chromatographic methods, UV-Vis spectroscopy can be used for quantitative analysis if the impurity is the major component or if it can be chromatographically separated prior to detection. The United States Pharmacopeia (USP) mentions a spectrophotometric method for the determination of Haloperidol at a wavelength of 245 nm. uspbpep.com

FTIR Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the butyrophenone moiety, the hydroxyl (-OH) group, and the C-Cl and C-F bonds. ijarsct.co.inresearchgate.net Comparing the FTIR spectrum of the impurity to that of Haloperidol can help to confirm its structural similarity and identify any differences. chemicalbook.com

| Spectroscopic Technique | Information Provided | Application |

| UV-Vis Spectroscopy | Electronic transitions, chromophores | Quantification, preliminary identification |

| FTIR Spectroscopy | Functional groups | Structural characterization, comparison to parent compound |

Sample Preparation Techniques for Biological and Environmental Matrices in Research Studies

The accurate quantification of this compound in complex matrices such as plasma, urine, or environmental samples requires effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE):

LLE is a common technique used to extract analytes from aqueous samples into an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of the analyte. For a compound like this compound, a moderately polar solvent would likely be effective. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique for sample cleanup and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used depending on the properties of the analyte. For Haloperidol and its related compounds, reversed-phase SPE cartridges are commonly used. nih.gov

Protein Precipitation:

For biological samples containing high concentrations of proteins, such as plasma or serum, protein precipitation is often the first step in sample preparation. This is typically achieved by adding an organic solvent like acetonitrile or methanol, which causes the proteins to denature and precipitate out of solution. The supernatant, containing the analyte, can then be further purified or directly analyzed.

The selection of the appropriate sample preparation technique is critical for achieving reliable and accurate results in the analysis of this compound in various research matrices.

Future Research Directions and Potential Academic Applications of 4 Dechloro 4 4 Chlorophenyl Haloperidol

Utility of 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202) as a Chemical Probe for Receptor Systems

The primary mechanism of action of haloperidol involves the blockade of dopamine (B1211576) D2 receptors in the brain. nih.govdrugbank.com However, it also exhibits affinity for other receptors, including sigma receptors and, to a lesser extent, α1-adrenergic receptors. nih.govjanssenlabels.com 4-Dechloro-4-(4-chlorophenyl) haloperidol, by virtue of its structural similarity to haloperidol, is anticipated to interact with a similar spectrum of receptors. The key structural difference—the substitution of the para-chloro group on the phenyl ring attached to the piperidine (B6355638) core with a hydrogen atom and the introduction of a 4-chlorophenyl group at the 4-position of the piperidine ring—offers a subtle yet significant modification that can be exploited to probe receptor-ligand interactions.

Future research could focus on characterizing the binding affinity and functional activity of this compound at a panel of neurotransmitter receptors. This would involve competitive radioligand binding assays and functional assays to determine its potency and efficacy as an agonist, antagonist, or allosteric modulator.

Table 1: Potential Receptor Binding Profile of this compound for Investigation

| Receptor Target | Potential Interaction | Rationale for Investigation |

| Dopamine D2 Receptors | Antagonist | Structural similarity to haloperidol, a potent D2 antagonist. nih.govdrugbank.com |

| Sigma-1 Receptors | Agonist/Antagonist | Haloperidol and its analogs are known to have high affinity for sigma receptors. nih.gov |

| Sigma-2 Receptors | Agonist/Antagonist | Exploration of subtype selectivity compared to haloperidol. nih.gov |

| Serotonin (B10506) 5-HT2A Receptors | Antagonist | Many antipsychotics exhibit 5-HT2A antagonism, which may modulate their effects. |

| Adrenergic α1 Receptors | Antagonist | Haloperidol has a lower affinity for these receptors, providing a point of comparison. janssenlabels.com |

By comparing the receptor binding profile of this analog to that of haloperidol and other derivatives, researchers can gain insights into the specific molecular determinants of receptor affinity and selectivity within the butyrophenone (B1668137) class. This makes this compound a valuable tool for dissecting the complex pharmacology of these compounds.

Application in Understanding Structure-Metabolism Relationships of Butyrophenone Derivatives

The metabolism of haloperidol is complex and involves several enzymatic pathways, leading to the formation of various metabolites. drugbank.com One of the major metabolic pathways is the reductive dehalogenation of the p-chlorophenyl group, although this is a minor pathway compared to the reduction of the butyrophenone keto group. The metabolism of haloperidol also leads to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). nih.gov

Key Research Questions:

How does the absence of the para-chloro substituent on one of the phenyl rings affect the rate and pathways of metabolism compared to haloperidol?

Does the presence of the 4-chlorobiphenyl (B17849) moiety introduce novel metabolic pathways, such as hydroxylation on the unsubstituted phenyl ring?

Can studies with this compound help to identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of different parts of the butyrophenone scaffold?

Investigating the in vitro and in vivo metabolism of this compound using liver microsomes and animal models would provide valuable data to build more accurate structure-metabolism relationship models for this class of compounds. This knowledge is crucial for designing future drug candidates with optimized pharmacokinetic properties.

Development of Radiolabeled this compound for Positron Emission Tomography (PET) or Autoradiography Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain. The development of radiolabeled ligands with high affinity and selectivity for specific receptors is essential for PET studies. Haloperidol itself has been radiolabeled and used in PET research, but its relatively slow kinetics and metabolism can complicate data interpretation.

Radiolabeling this compound with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), could yield a novel PET radiotracer. The choice of radiolabeling position would be critical and could be targeted at the fluorophenyl group or other suitable positions on the molecule.

Potential Advantages as a PET Radiotracer:

Altered Pharmacokinetics: The structural modification may lead to more favorable pharmacokinetic properties for imaging, such as optimal blood-brain barrier penetration and faster washout from non-target tissues.

Differential Receptor Sensitivity: If this analog exhibits a different receptor selectivity profile compared to existing radiotracers, it could be used to image specific receptor populations or states.

Probing Drug-Receptor Occupancy: A radiolabeled version could be used in PET studies to measure the occupancy of target receptors by other drugs, providing valuable information for dose-finding studies and understanding drug action in vivo.

Autoradiography studies using a radiolabeled form of this compound on post-mortem brain tissue could also provide a high-resolution map of its binding sites, further elucidating its neuroanatomical targets.

Contribution of this compound Studies to the Broader Understanding of Neurotransmitter Systems

Neurotransmitter systems, particularly the dopaminergic system, are intricately involved in the pathophysiology of numerous neurological and psychiatric disorders. jneuropsychiatry.org The study of how compounds like this compound interact with these systems can provide fundamental insights into brain function.

By characterizing the effects of this compound on neurotransmitter release, reuptake, and postsynaptic signaling, researchers can contribute to a more nuanced understanding of neurotransmitter interplay. For example, investigating its effects on the balance between dopaminergic and cholinergic neurotransmission in the striatum could shed light on the mechanisms underlying motor side effects associated with some antipsychotics. mdpi.com

Furthermore, exploring its impact on neuroplasticity, such as its influence on gene expression, protein synthesis, and synapse morphology, could reveal novel mechanisms by which butyrophenones exert their long-term effects on the brain. nih.gov Such studies would build upon existing knowledge of how haloperidol affects these processes and could highlight the role of specific structural motifs in mediating these changes.

Exploration of Novel Synthetic Routes to Access Analogs of this compound for Lead Optimization in Research

The development of efficient and versatile synthetic routes is fundamental to medicinal chemistry and drug discovery. While the synthesis of haloperidol and its close analogs is well-established, exploring novel synthetic strategies for this compound and its derivatives can open up new avenues for lead optimization.

Recent advances in synthetic organic chemistry, such as cross-coupling reactions and C-H activation, could be applied to create a library of analogs with diverse substitutions on the phenyl rings and the piperidine core. This would allow for a systematic exploration of the structure-activity relationship.

Table 2: Potential Synthetic Strategies for Analog Development

| Synthetic Approach | Target Modification | Potential Research Outcome |

| Suzuki or Stille Coupling | Modification of the biphenyl (B1667301) moiety | Investigate the role of the biphenyl group in receptor binding and pharmacokinetics. |

| Buchwald-Hartwig Amination | Variation of the piperidine nitrogen substituent | Explore the impact of the butyrophenone side chain on activity. |

| Asymmetric Synthesis | Preparation of individual enantiomers | Determine if the biological activity resides in a specific stereoisomer. |

| Late-stage Functionalization | Introduction of functional groups at various positions | Rapidly generate a diverse set of analogs for screening. |

The synthesis of such analogs would not only be a valuable academic exercise in synthetic methodology but would also provide a rich collection of compounds for pharmacological screening, potentially leading to the identification of new research tools or even lead compounds for drug development. nih.govnih.gov

Conclusion: Advancing Academic Knowledge Through Rigorous Research on 4 Dechloro 4 4 Chlorophenyl Haloperidol

Summary of Key Research Avenues for 4-Dechloro-4-(4-chlorophenyl) Haloperidol (B65202)

The study of 4-Dechloro-4-(4-chlorophenyl) Haloperidol is primarily anchored in its identity as a pharmaceutical impurity. Key research avenues focus on its analytical detection and the development of robust synthetic and purification methods to control its presence in Haloperidol formulations. From a medicinal chemistry perspective, it serves as an important probe for understanding structure-activity relationships at the D2 receptor. The significant modification of the arylpiperidine moiety provides a valuable data point for computational modeling and pharmacophore refinement of butyrophenone-class ligands.

Unanswered Questions and Persistent Challenges in the Academic Study of this compound

The most significant gap in the knowledge of this compound is the near-complete lack of published biological data. Key unanswered questions include:

What is its precise binding affinity and kinetic profile at dopamine (B1211576), serotonin (B10506), and other CNS receptors?

What is its functional activity (e.g., antagonist potency) in cell-based assays?

How is it metabolized by human enzyme systems, and what are its primary metabolites?

What are its behavioral and neurochemical effects in preclinical animal models?

The primary challenge is that as an impurity, there is little academic or commercial incentive to conduct these extensive and costly biological studies unless it was found to have a unique and desirable pharmacological profile or a significant toxicological concern.

Broader Implications of this compound Research for Chemical Biology and Neuropharmacology

Even with limited data, the existence and characterization of compounds like this compound have broader implications. It underscores the importance of impurity profiling in drug development, as structurally related impurities can have their own distinct pharmacology. Furthermore, it contributes to the vast matrix of SAR data for D2 receptor ligands. Understanding how a modification as substantial as adding a phenyl ring impacts receptor interaction helps refine the computational models used to design next-generation antipsychotics. nih.govmdpi.com Such research, even when focused on a single molecule, contributes incrementally but essentially to the foundational knowledge required to develop safer and more effective treatments for neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Dechloro-4-(4-chlorophenyl) Haloperidol, and how do they differ from the parent compound Haloperidol?

- The synthesis of Haloperidol involves alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4′-chloro-4-fluorobutyrophenone . For the dechloro derivative, structural modifications likely occur during intermediate stages, such as selective dechlorination or substitution at the phenyl ring. Grignard reactions and piperidine ring functionalization are common strategies in analogous syntheses . Key steps include monitoring reaction intermediates via HPLC or TLC to confirm dechlorination efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. X-ray crystallography has been used to resolve the crystal structure of related intermediates like 4-(4-chlorophenyl)-4-hydroxypiperidine . Purity assessment employs reversed-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm, validated against pharmacopeial standards .

Q. What receptor binding profiles have been reported for this compound, and how are such assays designed?

- Radioligand binding assays using dopamine (DA) and serotonin (5HT) receptor subtypes are standard. For example, competitive binding studies with [³H]-spiperone for D₂ receptors and [³H]-ketanserin for 5HT₂A receptors can quantify affinity (Ki values). Dose-response curves and Schild analysis validate selectivity .

Advanced Research Questions

Q. How can metabolic pathways of this compound be mapped in vitro, and what are the key challenges?

- Liver microsomal assays (e.g., human CYP450 isoforms) combined with LC-MS/MS identify metabolites. Phase I metabolism (oxidation, dealkylation) and Phase II conjugation (glucuronidation) are prioritized. Reduced Haloperidol, a known metabolite, serves as a reference for structural analogs . Challenges include distinguishing artifacts from true metabolites and ensuring isoform-specific activity validation.

Q. How should researchers resolve contradictions in reported receptor binding affinities across studies?

- Methodological harmonization is essential:

- Standardize receptor preparation (e.g., cell lines vs. native tissue).

- Validate ligand specificity using knockout models or selective antagonists.

- Replicate studies under identical buffer conditions (pH, ion concentration).

Cross-laboratory collaboration and meta-analyses can contextualize discrepancies .

Q. What computational approaches predict the pharmacokinetic behavior of this compound?

- Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations predict logP, blood-brain barrier permeability, and metabolic stability. Density functional theory (DFT) optimizes ground-state geometries for docking studies with DA receptors. Tools like AutoDock Vina or Schrödinger Suite are validated for neuroleptic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.